molecular formula C17H14N2 B11949597 2-Naphthaldehyde phenylhydrazone CAS No. 24091-13-2

2-Naphthaldehyde phenylhydrazone

Cat. No.: B11949597
CAS No.: 24091-13-2
M. Wt: 246.31 g/mol
InChI Key: UHCIGMLKBAYFFP-QGOAFFKASA-N
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Description

2-Naphthaldehyde phenylhydrazone is an organic compound with the molecular formula C17H14N2. It is a derivative of naphthaldehyde and phenylhydrazine, forming a hydrazone linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthaldehyde phenylhydrazone is typically synthesized through a condensation reaction between 2-naphthaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution at room temperature. The process involves the formation of an aminomethanol intermediate, which then undergoes dehydration to form the final hydrazone product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthaldehyde phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it back to the original aldehyde and phenylhydrazine.

    Substitution: It can participate in substitution reactions, particularly at the phenyl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: 2-naphthaldehyde and phenylhydrazine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Naphthaldehyde phenylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-naphthaldehyde phenylhydrazone involves its ability to form stable complexes with metal ions. This chelation process enhances its biological activity by increasing the lipophilicity of the central metal atom, allowing it to permeate cell membranes more efficiently. The compound’s antiradical activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthaldehyde phenylhydrazone
  • 2-Thiophenecarboxaldehyde phenylhydrazone
  • 2-Methylbenzaldehyde phenylhydrazone
  • 2-Nitrobenzaldehyde phenylhydrazone
  • 2-Pyridinecarboxaldehyde phenylhydrazone

Uniqueness

2-Naphthaldehyde phenylhydrazone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its pronounced antiradical activity make it particularly valuable in various research and industrial applications .

Properties

CAS No.

24091-13-2

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]aniline

InChI

InChI=1S/C17H14N2/c1-2-8-17(9-3-1)19-18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13,19H/b18-13+

InChI Key

UHCIGMLKBAYFFP-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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